Weak TCPTP Inhibitory Activity Defines Utility as a Control Compound vs. Potent Clinical-Grade Inhibitors
In a direct enzymatic assay measuring p-nitrophenol release from p-nitrophenyl phosphate (pNPP) substrate, N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide exhibited an IC₅₀ of 24.4 µM (2.44E+4 nM) against T-cell protein tyrosine phosphatase (TCPTP, human recombinant) [1]. This value is approximately 10-fold higher (i.e., 10× weaker inhibition) than the moderately active TCPTP inhibitor Sydowimide A, which demonstrates an IC₅₀ of 2.4 µM under comparable in vitro conditions . Furthermore, the compound is over 4,000-fold less potent than the clinical-stage, potent TCPTP inhibitor WS35 (IC₅₀ = 5.8 nM) . This substantial potency gap positions N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide not as a lead candidate but as a valuable weak-affinity control compound for counter-screening, selectivity profiling, and establishing baseline enzymatic activity in TCPTP-related studies.
| Evidence Dimension | TCPTP Enzymatic Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 24.4 µM (2.44E+4 nM) |
| Comparator Or Baseline | Sydowimide A: 2.4 µM; WS35: 0.0058 µM (5.8 nM) |
| Quantified Difference | 10.2× weaker vs. Sydowimide A; >4,200× weaker vs. WS35 |
| Conditions | In vitro enzymatic assay using p-nitrophenyl phosphate (pNPP) substrate, human recombinant TCPTP, pH 7.5, 22°C [REFS-1, REFS-2, REFS-3] |
Why This Matters
The compound's uniquely weak inhibition profile makes it indispensable for calibrating assay sensitivity and validating that observed effects are not due to non-specific enzyme interference, a critical need in PTP drug discovery programs.
- [1] BindingDB. (2015). Entry BDBM50005626 (CHEMBL3234651): N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide; IC₅₀ = 2.44E+4 nM for TCPTP (human). View Source
